(3S)-2-methylpentan-3-amine Hydrochloride
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Overview
Description
(S)-1-Ethyl-2-methylpropylamine hydrochloride is a chiral amine compound that is often used in various chemical and pharmaceutical applications. The compound is characterized by its specific stereochemistry, which is denoted by the (S)-configuration. This configuration indicates that the compound is the enantiomer that rotates plane-polarized light in a specific direction. The hydrochloride form of the compound is typically used to enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Ethyl-2-methylpropylamine hydrochloride can be achieved through several synthetic routes. One common method involves the reductive amination of a suitable ketone precursor with an amine source. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent such as methanol or ethanol and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of (S)-1-Ethyl-2-methylpropylamine hydrochloride may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as purification through crystallization or distillation to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Ethyl-2-methylpropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at reflux temperatures.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Primary amines, alcohols.
Substitution: Alkylated amines, ethers.
Scientific Research Applications
(S)-1-Ethyl-2-methylpropylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (S)-1-Ethyl-2-methylpropylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Ethyl-2-methylpropylamine hydrochloride
- (S)-1-Propyl-2-methylpropylamine hydrochloride
- (S)-1-Ethyl-2-ethylpropylamine hydrochloride
Uniqueness
(S)-1-Ethyl-2-methylpropylamine hydrochloride is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This enantiomeric purity is crucial in applications where chiral specificity is essential, such as in the synthesis of enantiomerically pure pharmaceuticals. The compound’s ability to selectively interact with chiral biological targets makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
(3S)-2-methylpentan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-6(7)5(2)3;/h5-6H,4,7H2,1-3H3;1H/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELJVUCNNBUHJE-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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